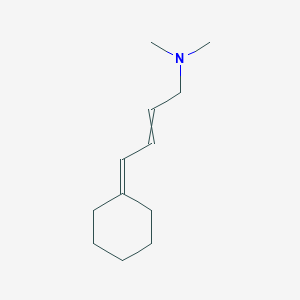
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine is an organic compound with the molecular formula C₁₂H₂₁N It is characterized by a cyclohexylidene group attached to a but-2-en-1-amine structure, with two methyl groups bonded to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine typically involves the reaction of cyclohexanone with N,N-dimethylbut-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the cyclohexylidene group. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification techniques, such as distillation or chromatography, are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or amines. Substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylbut-2-en-1-amine: A structurally related compound with similar reactivity but lacking the cyclohexylidene group.
Cyclohexylamine: Contains a cyclohexyl group attached to an amine, but differs in the overall structure and properties.
Uniqueness
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine is unique due to the presence of both the cyclohexylidene and N,N-dimethylbut-2-en-1-amine moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
93039-14-6 |
|---|---|
Molekularformel |
C12H21N |
Molekulargewicht |
179.30 g/mol |
IUPAC-Name |
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine |
InChI |
InChI=1S/C12H21N/c1-13(2)11-7-6-10-12-8-4-3-5-9-12/h6-7,10H,3-5,8-9,11H2,1-2H3 |
InChI-Schlüssel |
PLQCMSUKDLKBJF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC=CC=C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


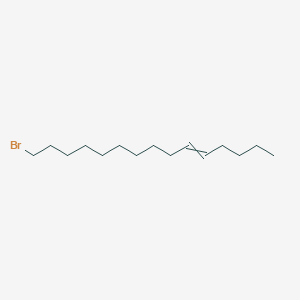
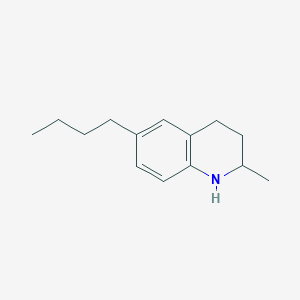
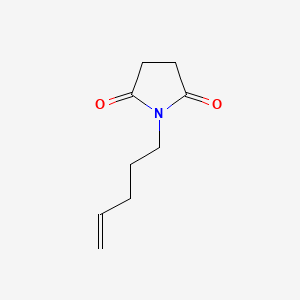



![2-[Dibromo(phenyl)methyl]benzonitrile](/img/structure/B14366914.png)
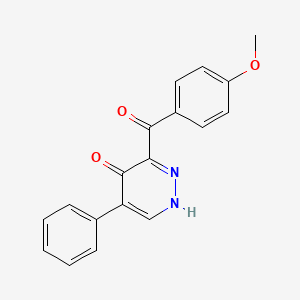
![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
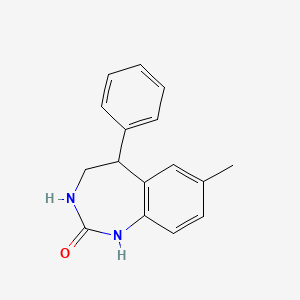
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)
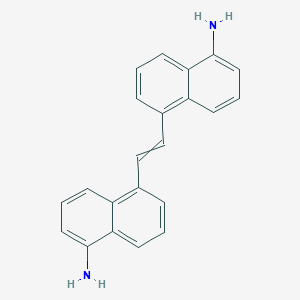

![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)
